N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound featuring a quinoxaline-2-carbonyl group linked to an azetidine ring, which is further connected to a pyrimidin-4-amine moiety. Quinoxaline derivatives are known for their role in medicinal chemistry, particularly as kinase inhibitors, due to their planar aromatic structure and hydrogen-bonding capabilities.
Properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c23-16(14-7-18-12-3-1-2-4-13(12)21-14)22-8-11(9-22)20-15-5-6-17-10-19-15/h1-7,10-11H,8-9H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZUEWBJIWAGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated quinoxaline under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized for cost-effectiveness and yield. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Heterocyclic Core: The quinoxaline group in the target compound distinguishes it from pyridine (), quinazoline (), and pyrazole () analogs. Quinoxaline’s larger aromatic surface may enhance π-stacking interactions compared to smaller heterocycles.
- In contrast, the 4-chlorobenzyl group in adds lipophilicity, which may affect membrane permeability.
- Azetidine vs. Flexible Chains : The azetidine ring in the target compound imposes conformational constraints absent in analogs with flexible side chains (e.g., methoxyethyl in ), possibly improving binding specificity.
Physicochemical Properties
- Melting Points: The cyclopropyl-pyrazole analog () has a melting point of 104–107°C, indicative of moderate crystallinity. Quinoxaline derivatives typically exhibit higher melting points due to stronger intermolecular interactions.
- Solubility : The dihydrochloride salt of N-(azetidin-3-yl)pyrimidin-2-amine () suggests that salt formation can enhance aqueous solubility, a strategy applicable to the target compound.
- Lipophilicity: The trifluoromethoxy group in and the chlorobenzyl group in increase logP values compared to the target compound’s quinoxaline-carbonyl group, which may balance hydrophilicity and membrane permeability.
Biological Activity
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine, supported by data tables and relevant case studies.
Overview of the Compound
This compound features a quinoxaline moiety, an azetidine ring, and a pyrimidine group. Quinoxaline derivatives are known for their broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. The structural complexity of this compound allows it to interact with various biological targets, making it a versatile candidate for further research.
The biological activity of this compound can be attributed to its interaction with multiple molecular targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By interfering with this enzyme's function, the compound can induce apoptosis in cancer cells.
- Cellular Signaling Modulation : It influences various signaling pathways involved in cell proliferation and survival. For instance, it can activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, leading to increased cell death in malignant cells.
- Antimicrobial Properties : The quinoxaline structure is known to exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may also have potential as an antimicrobial agent .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects observed in studies involving this compound:
Case Study 1: Antitumor Activity
In a study evaluating the anticancer properties of quinoxaline derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and mitochondrial dysfunction .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
